molecular formula C16H21N3O3S B11233509 N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11233509
M. Wt: 335.4 g/mol
InChI Key: CCJWDADXHYSCKO-UHFFFAOYSA-N
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Description

N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Preparation Methods

The synthesis of N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring.

    Introduction of Substituents:

    Carboxamide Formation: The final step involves the formation of the carboxamide group at the 7-position of the benzothiadiazine ring.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-allyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family, such as:

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-prop-2-enyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C16H21N3O3S/c1-5-8-17-16(20)13-6-7-14-15(9-13)23(21,22)18-12(4)19(14)10-11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,17,20)

InChI Key

CCJWDADXHYSCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCC=C

Origin of Product

United States

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